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(Rac)-Rotigotine chemical structure and formula

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An In-depth Technical Guide to **(Rac)-Rotigotine** For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotigotine is a non-ergoline dopamine agonist primarily indicated for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2][3] The pharmacologically active form is the pure levorotatory (S)-enantiomer.[2][4][5] (Rac)-Rotigotine, a racemic mixture of the (S) and (R)-enantiomers, serves as a crucial chemical entity in research and development, particularly in synthetic chemistry and initial pharmacological screening.[6][7] This document provides a comprehensive technical overview of (Rac)-Rotigotine, focusing on its chemical properties, synthesis, analytical methodologies, and mechanism of action.

Chemical Structure and Formula

(Rac)-Rotigotine is a tetralin derivative.[2][8] Its structure consists of a tetralin backbone with a thienylethyl-propylamine side chain, which is critical for its affinity and activity at dopamine receptors.[7]

- Chemical Name: (6RS)-6-(propyl[2-(2-thienyl)ethyl]amino)-5,6,7,8-tetrahydro-1-naphthalenol[7]
- Molecular Formula: C19H25NOS[9][10]
- CAS Number: 92206-54-7[9]



Below is a diagram illustrating the relationship between the racemic mixture and its constituent enantiomers.

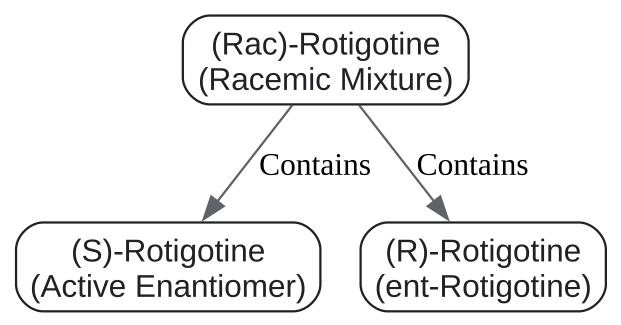


Figure 1: Stereoisomers of Rotigotine

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Figure 1: Stereoisomers of Rotigotine

Physicochemical and Pharmacological Properties

(Rac)-Rotigotine's properties are essential for its function and formulation. The compound is lipophilic and poorly soluble in water at neutral pH.[8] Key quantitative data are summarized in the tables below.

Physicochemical Data



Property	Value/Description	Reference	
Molecular Weight	315.47 g/mol	[10]	
Appearance	White to off-white powder; Brown to black solid	[8][9]	
Melting Point	78 °C	[10]	
LogP	4.7	[8]	
Solubility	Poorly soluble in water; Soluble in DMF, DMSO, Ethanol	[7][8][10]	
Stability	Sensitive to oxidation	[8]	

Pharmacological Data: Receptor Binding Affinities

Rotigotine is a non-selective dopamine receptor agonist with a high affinity for D_1 , D_2 , and D_3 receptors.[1][3][10] It also acts as a partial agonist at the 5-HT_{1a} receptor and an antagonist at the α_2 B-adrenergic receptor.[3][9][11]

Receptor Target	Binding Affinity (K _i , nM)	Functional Activity	Reference
Dopamine D1	83 nM	Full Agonist	[9]
Dopamine D ₂	4-15 nM	Full Agonist	[9]
Dopamine D₃	0.71 nM	Full Agonist	[9]
Dopamine D ₄	4-15 nM	Full Agonist	[9]
Dopamine D₅	4-15 nM	Full Agonist	[9]
Serotonin 5-HT1a	-	Partial Agonist	[9][11]
Adrenergic α ₂ B	-	Antagonist	[9][11]

Mechanism of Action



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The therapeutic effects of Rotigotine in treating Parkinson's disease are attributed to its ability to stimulate dopamine receptors in the brain, particularly the D₃, D₂, and D₁ receptors within the caudate-putamen.[11][12] By mimicking the effects of endogenous dopamine, Rotigotine helps to compensate for the dopamine deficiency that characterizes the disease, thereby improving motor control.[1]

The signaling pathway is initiated by the binding of Rotigotine to postsynaptic dopamine receptors.



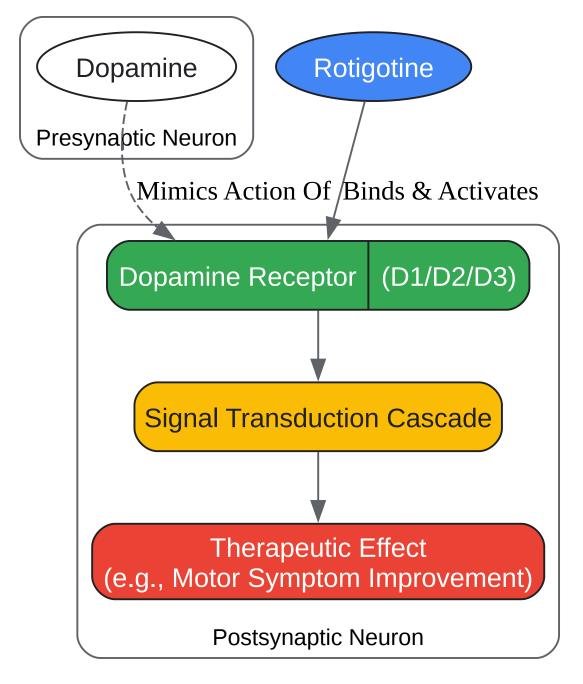


Figure 2: Rotigotine's Primary Signaling Pathway

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Figure 2: Rotigotine's Primary Signaling Pathway

Experimental Protocols Synthesis of (Rac)-Rotigotine



The synthesis of **(Rac)-Rotigotine** can be achieved through various routes. A common strategy involves the reductive amination of a tetralone precursor. One documented short synthesis proceeds in two steps from 5-methoxy-2-tetralone.[13][14] Another chemoenzymatic approach utilizes an imine reductase (IRED) for the key reductive amination step to achieve high enantioselectivity for the (S)-enantiomer, though a similar non-enzymatic reduction would yield the racemate.[15]

A generalized workflow for the synthesis and purification is outlined below.

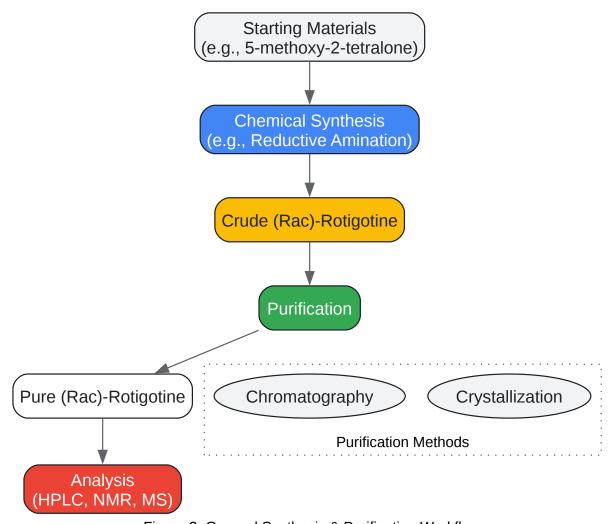


Figure 3: General Synthesis & Purification Workflow



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Figure 3: General Synthesis & Purification Workflow

Protocol Outline:

- Reaction Setup: The synthesis typically begins with a precursor like 5-methoxy-2-tetralone. [13] This is reacted with 2-(2-thienyl)ethylamine and n-propyl iodide in a suitable solvent.
- Reductive Amination: A reducing agent, such as sodium borohydride, is used to facilitate the reductive amination, forming the secondary amine linkage.[7]
- Demethylation: The methoxy group is subsequently demethylated, often using a strong acid like hydrobromic acid, to yield the final phenolic hydroxyl group.[7]
- Purification: The resulting crude product contains the desired compound along with byproducts. Purification is critical and typically involves techniques like column chromatography and/or recrystallization to isolate pure (Rac)-Rotigotine.[16]

Analytical Methodologies

Ensuring the purity and identity of Rotigotine in raw materials and final dosage forms is critical. [4][17] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC):

- Objective: To separate and quantify Rotigotine from its impurities and degradation products.
- Methodology: Reversed-phase HPLC is commonly used.
 - Stationary Phase: A C18 column is typical.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.



- Detection: UV detection is standard, typically monitored at a wavelength where Rotigotine has significant absorbance.
- Chiral Separation: Specific chiral columns and mobile phases are required to separate the
 (S) and (R)-enantiomers to assess enantiomeric purity.[17]

Quantitative Nuclear Magnetic Resonance (qNMR):

- Objective: To simultaneously identify and quantify Rotigotine and other components (excipients) in a formulation without the need for a reference standard for each analyte.[18]
- Methodology: A solvent-suppressed ¹H NMR method can be utilized.
 - Solvent: A deuterated solvent such as dimethylsulfoxide-d₆ is used.[18]
 - Internal Standard: A certified internal standard with known purity and non-overlapping signals (e.g., dimethyl terephthalate) is added in a precise amount.[18]
 - Acquisition: Spectra are acquired using a high-field NMR spectrometer (e.g., 600 MHz). A
 pulse sequence like 'noesygppr1d' is employed to suppress the solvent signal, and a
 sufficient relaxation delay (e.g., 40 seconds) is used to ensure full relaxation of protons for
 accurate quantification.[18]
 - Analysis: The concentration of Rotigotine is determined by comparing the integral of its characteristic proton signals to the integral of the known internal standard.

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